molecular formula C17H19N5O3S B2884791 N-(4-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide CAS No. 886904-31-0

N-(4-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

Cat. No.: B2884791
CAS No.: 886904-31-0
M. Wt: 373.43
InChI Key: NSBOVRWGIGGIQM-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, also known as MTDP, is a promising compound with potential applications in scientific research. It is a purine derivative that has been synthesized and studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Evaluation

Research has focused on designing, synthesizing, and evaluating compounds with potential therapeutic activities. For example, studies have explored bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors, highlighting their potential in cancer therapy due to their ability to attenuate the growth of human lymphoma cells in vitro and in mouse xenograft models (Shukla et al., 2012). These investigations contribute to the understanding of how structural modifications can enhance the biological activity and solubility of therapeutic agents.

Antimicrobial Applications

Compounds containing sulfanylacetamide groups have been synthesized and tested for their antimicrobial properties. For instance, novel thiazolidin-4-one derivatives have shown promising antimicrobial activities against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Baviskar et al., 2013). This research indicates the utility of such compounds in addressing drug-resistant microbial infections.

Molecular Docking and Computational Evaluation

Computational techniques, such as molecular docking studies, have been employed to understand the interaction of synthesized compounds with biological targets. This approach aids in the rational design of compounds with enhanced affinity and specificity towards desired biological targets, optimizing their therapeutic potential. For example, sulfonamide hybrids have undergone computational and pharmacological evaluations to assess their antimicrobial activity, providing insights into their mechanism of action at the molecular level (Hussein, 2018).

Antioxidant and Membrane Stabilizing Properties

Research on derivatives of phenylthiourea and acetophenone has revealed compounds with significant antioxidant effects and the ability to stabilize biological membranes. Such properties are valuable in the development of drugs aimed at protecting cells from oxidative stress and maintaining cellular integrity (Farzaliyev et al., 2020).

Properties

IUPAC Name

N-(4-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-10-5-7-11(8-6-10)18-12(23)9-26-16-19-13-14(20(16)2)21(3)17(25)22(4)15(13)24/h5-8H,9H2,1-4H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBOVRWGIGGIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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